(4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
The compound (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that combines a piperazine ring with a triazole moiety
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-10-13(16-17-18)14(21)20-7-5-19(6-8-20)12-4-2-3-11(15)9-12/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMLSDNBORXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.
Synthesis of the Triazole Moiety: The triazole ring is synthesized through a cycloaddition reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition. This involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.
Coupling of the Two Moieties: The final step involves coupling the piperazine derivative with the triazole moiety. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The aromatic ring in the piperazine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has been studied for its potential as a pharmacophore in drug design. It exhibits binding affinity to various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of conditions such as anxiety, depression, and certain types of cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the triazole moiety can bind to enzymes or other proteins, modulating their activity. This dual interaction can lead to various biological effects, such as modulation of neurotransmitter levels or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-bromophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
- (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanone
Uniqueness
The uniqueness of (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone lies in its specific combination of a piperazine ring and a triazole moiety. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic effects. Compared to similar compounds, it may offer different binding affinities or selectivities, making it a valuable compound for further research and development.
Biological Activity
The compound (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a derivative of arylpiperazine and triazole, which are known for their diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable precursor under controlled conditions. The resulting product exhibits a complex molecular structure characterized by the presence of a piperazine ring and a triazole moiety.
Crystallographic Data:
The compound has been crystallized, revealing its monoclinic structure with notable bond lengths and angles that suggest specific conformational properties. Key crystallographic parameters include:
- Molecular Formula: C₁₈H₁₈ClN₅O
- Crystal System: Monoclinic
- Space Group: P1̄
Table 1 summarizes the crystallographic data:
| Parameter | Value |
|---|---|
| a (Å) | 21.9309(11) |
| b (Å) | 9.9648(5) |
| c (Å) | 11.0049(7) |
| β (°) | 93.403(6) |
| Volume (ų) | 2400.7(2) |
| Z | 4 |
Anticancer Activity
Research indicates that arylpiperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound demonstrates potent activity against prostate cancer cells, highlighting its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that modifications in the piperazine and triazole rings can enhance cytotoxicity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antibacterial agent.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125.00 |
Neuropharmacological Effects
Compounds containing piperazine moieties are often associated with neuropharmacological activities. The title compound has been studied for its anxiolytic and antidepressant effects in animal models, showing promise in modulating serotonin receptors.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Prostate Cancer Study : A study involving prostate cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with an IC₅₀ value lower than that of standard chemotherapeutics.
- Antibacterial Efficacy : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited selective antibacterial activity, suggesting a mechanism that may involve disruption of bacterial cell walls or interference with metabolic pathways.
Q & A
Basic: What are the most effective synthetic routes for (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1-methyl-1H-1,2,3-triazole-4-carboxylic acid via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxylation .
- Step 2 : Activation of the carboxylic acid using coupling agents (e.g., HATU or EDC) and reaction with 4-(3-chlorophenyl)piperazine under anhydrous conditions (e.g., DMF, 0°C to room temperature) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure complete coupling and minimize by-products like unreacted piperazine intermediates.
Basic: How is structural confirmation performed for this compound?
Structural validation employs:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z ~357 (exact mass depends on isotopic Cl pattern) .
- X-ray Crystallography (if crystals obtained): Resolves bond angles and confirms regiochemistry of the triazole ring .
Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?
The 1,4-disubstituted triazole (vs. 1,5-isomer) is favored using Cu(I) catalysts in CuAAC. However, side products may arise due to:
- Residual Catalyst : Chelation with piperazine nitrogen, leading to undesired coordination. Mitigate via post-reaction EDTA washes .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and regioselectivity .
- Temperature Control : Reactions at 50–60°C improve yield without compromising selectivity .
Validation : Compare ¹H NMR shifts of triazole protons (δ 7.8–8.0 ppm for 1,4-isomer vs. δ 7.5–7.7 ppm for 1,5-isomer) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptor affinity) may arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) can alter protonation states of the piperazine moiety, affecting receptor interactions .
- Membrane Permeability : LogP values (calculated ~2.5) influence cellular uptake; use parallel artificial membrane permeability assays (PAMPA) to standardize results .
- Metabolite Interference : LC-MS/MS can identify degradation products (e.g., hydrolyzed methanone) that may confound activity readings .
Advanced: How can computational methods optimize the compound’s pharmacokinetic profile?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT₁A). Focus on piperazine’s amine group and triazole’s dipole moments .
- ADMET Prediction : Tools like SwissADME predict CYP450 metabolism hotspots (e.g., N-methyl triazole oxidation) to guide structural modifications .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories; RMSD >2.5 Å suggests poor binding .
Basic: What analytical techniques quantify purity and stability?
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
- Stability Studies : Accelerated degradation under 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (loss of methanone) or oxidation (triazole ring degradation) .
- Karl Fischer Titration : Determines residual water content (<0.5% for hygroscopic piperazine derivatives) .
Advanced: How to design SAR studies for piperazine-triazole methanone derivatives?
- Variation of Substituents :
- Biological Testing :
Advanced: What are common pitfalls in scaling up synthesis from milligram to gram scale?
- Exothermic Reactions : Use jacketed reactors with controlled cooling during triazole formation to prevent runaway reactions .
- Solvent Volume : Scale non-linearly; for example, DMF volume should increase by 1.5x (not 2x) to maintain reagent solubility .
- By-Product Accumulation : Implement inline IR spectroscopy to monitor intermediate stability and adjust feed rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
